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Dimethyl fluorophosphate

Cat. No.: B13416959
CAS No.: 5954-50-7
M. Wt: 128.04 g/mol
InChI Key: XCTATYNREGBPBO-UHFFFAOYSA-N
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Description

Historical Development and Early Research Initiatives

The study of organophosphorus compounds, a vast and complex field of organic chemistry, has roots extending back to the early 19th century. researchgate.net However, the specific investigation into organophosphorus compounds containing a fluorine atom is a more recent, 20th-century development that significantly shaped the trajectory of the field.

The advent of fluorine chemistry in the 1930s provided new avenues for synthesis. mdpi.com The German scientist Willy Lange at the University of Berlin was a pioneer in this area, being the first to utilize fluorine to produce organophosphorus compounds. mdpi.com In 1929, Lange reported on the synthesis of sodium monofluorophosphate and attempted unsuccessfully to prepare monofluorophosphoric acid. wikipedia.org His seminal work laid the foundation for the synthesis of a new class of compounds characterized by the highly reactive phosphorus-fluorine (P-F) bond. nih.gov

In 1932, Willy Lange, along with his graduate student Gerda von Krueger, provided the first description of the potent physiological effects of monofluoroesters of phosphoric acid, specifically dimethyl fluorophosphate (B79755) (CH₃O)₂P(O)F and its analogue, diethyl fluorophosphate (DEFP). mdpi.comnih.gov During their synthetic work, they personally experienced the toxic effects of the vapors, noting disturbances in vision and other physiological responses. nih.gov This early account was one of the first to document the unique biological activity associated with this class of organofluorophosphates. mdpi.com

The discoveries by Lange and von Krueger were a catalyst for further research into organophosphorus compounds. In Germany, this work was significantly advanced by Gerhard Schrader at I.G. Farbenindustrie. researchgate.netnih.gov Starting in 1936, Schrader's systematic research led to the synthesis of thousands of new organophosphorus compounds, including highly toxic derivatives of phosphoric acid that were classified for potential use as chemical warfare agents, such as Tabun and Sarin (B92409). mdpi.comnih.gov Concurrently, research in the United Kingdom, inspired by Lange's work, was conducted by scientists like Saunders, leading to the synthesis of diisopropyl fluorophosphate (DFP) in 1941. mdpi.com This period marked a divergence in organophosphorus research, with parallel paths pursuing the development of both agricultural insecticides and potent nerve agents. nih.gov

Year Key Development Primary Researcher(s) Significance
1854 First synthesis of an organophosphate with anticholinesterase properties (TEPP). researchgate.netPhilippe de ClermontEstablished the biological activity of a key class of organophosphates. researchgate.net
1932 First synthesis and description of the toxic effects of dimethyl fluorophosphate and diethyl fluorophosphate. mdpi.comnih.govWilly Lange and Gerda von KruegerPioneered the field of organofluorophosphates and documented their potent biological effects. mdpi.comnih.gov
1936 Development of a method for synthesizing new, highly toxic phosphoric acid derivatives (e.g., Tabun). mdpi.comGerhard SchraderMarked the beginning of intensive research into organophosphates for chemical warfare applications. mdpi.comnih.gov
1941 Synthesis of diisopropyl fluorophosphate (DFP). mdpi.comSaunders and co-workersExpanded the range of known potent organofluorophosphate inhibitors in the United Kingdom. mdpi.com

Significance and Scope of Research on Organofluorophosphates

Organofluorophosphates, including this compound, hold a distinct position in chemical research. Their unique reactivity makes them invaluable tools for studying fundamental biological and chemical processes.

Organofluorophosphates like this compound (DMFP) and its close analogue diisopropyl fluorophosphate (DFP) are powerful chemical probes, primarily due to their ability to act as potent, irreversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE). smolecule.com The mechanism involves the phosphorylation of a critical serine residue in the enzyme's active site, forming a stable covalent bond. medscape.com This irreversible inhibition effectively halts the enzyme's function. medscape.com

This property is exploited in several research contexts:

Enzyme Kinetics and Mechanism: By using these compounds, researchers can study the kinetics of enzyme inhibition and elucidate the structure and function of enzyme active sites. smolecule.com

Neurobiology Research: As inhibitors of AChE, they serve as model compounds to study the consequences of acetylcholine (B1216132) accumulation in the nervous system and the molecular mechanisms of neurotoxicity. smolecule.com

Probe Development: The phosph(on)ate group is a key component in the design of more complex chemical probes used to study the proteome and identify the targets of various bioactive molecules. researchgate.netblogspot.com

This compound is a model compound for understanding the chemistry of the broader organophosphate class. The chemistry is dominated by the phosphorus(V) center and the nature of its substituents. The fluorine atom, being highly electronegative, makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The P-F bond is also a key feature, with the fluoride (B91410) ion acting as a good leaving group, which contributes to the compound's high reactivity.

Research into the synthesis of fluorophosphates continues to evolve, with modern methods exploring new fluorinating agents and pathways to create these structures for various applications, including as bioisosteres of natural pyrophosphates. researchgate.netresearchgate.net More recently, the formation of organofluorophosphates, including this compound, has been identified as a significant issue in non-academic contexts, specifically as degradation products in the electrolytes of lithium-ion batteries. rsc.orgresearchgate.net The hydrolysis of the common electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF₆), can lead to the formation of reactive phosphorus species that subsequently react with organic solvents to form various organofluorophosphates, a topic of ongoing investigation. researchgate.netresearchgate.net

Emergence as Decomposition Products in Advanced Materials

This compound is a notable decomposition product formed in advanced energy storage materials, specifically in lithium-ion batteries that utilize lithium hexafluorophosphate (LiPF₆) based electrolytes. rsc.org The formation of DMFP is a consequence of the thermal and hydrolytic degradation of the electrolyte components. The electrolyte in these batteries is a complex mixture, and its decomposition can be initiated by several factors, including elevated temperatures and the presence of trace amounts of water. mdpi.com

The degradation process of the LiPF₆ salt is a key factor in the formation of DMFP. LiPF₆ can undergo thermal decomposition, leading to the formation of phosphorus pentafluoride (PF₅), a strong Lewis acid. mdpi.com This PF₅ can then react with the carbonate solvents, such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), which are common constituents of the electrolyte. rsc.orgmdpi.com These reactions, along with reactions involving hydrolysis products of LiPF₆, can lead to the formation of various organophosphates, including this compound. mdpi.comacs.org

The presence of DMFP and other related fluorophosphates, such as diethyl fluorophosphate (DEFP), has been detected and quantified in aged lithium-ion battery electrolytes using analytical techniques like gas chromatography-mass spectrometry (GC-MS). rsc.orgrsc.org Research has systematically studied the thermal decomposition of electrolytes to understand the formation of these organophosphates. For instance, studies have been conducted on electrolytes composed of 1 M LiPF₆ in a mixture of ethylene carbonate and ethyl methyl carbonate, revealing the formation of DMFP after thermal aging. rsc.orgrsc.org

Below is a table summarizing the detection of this compound and related compounds in thermally decomposed lithium-ion battery electrolytes as identified in a study using GC-MS.

CompoundRetention Time (min)
This compound (DMFP)4.2
Ethyl methyl fluorophosphate (EMFP)6.0
Diethyl fluorophosphate (DEFP)8.4
Trimethyl phosphate (B84403) (TMP)9.5
Triethyl phosphate (TEP)11.5

Data sourced from a study on the thermal decomposition of LP50 electrolyte at 80°C for 21 days. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6FO3P B13416959 Dimethyl fluorophosphate CAS No. 5954-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[fluoro(methoxy)phosphoryl]oxymethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6FO3P/c1-5-7(3,4)6-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTATYNREGBPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6FO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974944
Record name Dimethyl phosphorofluoridate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5954-50-7
Record name Dimethyl fluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5954-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorofluoridic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl phosphorofluoridate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Chemical Transformations of Dimethyl Fluorophosphate

Established Synthetic Routes for Organofluorophosphates

Traditional methods for synthesizing organofluorophosphates like dimethyl fluorophosphate (B79755) often rely on established reactions involving direct fluorination or the use of phosphite-based precursors.

Direct fluorination involves the introduction of a fluorine atom onto a phosphorus center using a suitable fluorinating agent. These methods often start with phosphorus(V) compounds that already possess the desired organic groups.

One strategy involves the fluorination of P(O)-H or P(O)-OH compounds using sulfuryl fluoride (B91410) (SO₂F₂) as the fluorinating reagent. This approach avoids the need for expensive or complex pre-prepared fluorinating agents and can be conducted under mild conditions without additional oxidants. researchgate.net

Another innovative method is deoxygenative fluorination (DOF), which utilizes readily available phosphine (B1218219) oxides as starting materials. This technique circumvents the use of hazardous reagents by employing a combination of oxalyl chloride and potassium fluoride to effectively replace a P=O bond with two P-F bonds, or in the case of dialkyl phosphonates, a P-O-R group with a P-F bond. nih.gov This approach provides a general route to various fluorinated organophosphorus(V) compounds. nih.gov

Table 1: Direct Fluorination Methodologies

Method Starting Material Fluorinating Agent(s) Key Features
Sulfonyl Fluoride Method P(O)-H or P(O)-OH compounds Sulfuryl Fluoride (SO₂F₂) Mild conditions, no additional oxidant needed. researchgate.net

A common and versatile pathway to dimethyl fluorophosphate involves the use of phosphite (B83602) precursors, primarily dimethyl phosphite (also known as dimethyl hydrogen phosphite, DMHP). wikipedia.org

The synthesis of the dimethyl phosphite precursor is typically achieved through the methanolysis of phosphorus trichloride (B1173362). wikipedia.orggoogle.comnih.gov In this reaction, phosphorus trichloride is reacted with methanol (B129727) to yield dimethyl phosphite and hydrogen chloride as a byproduct. google.com

Once the dimethyl phosphite is obtained, it can be converted to this compound through reactions like the Atherton-Todd reaction. This class of reactions involves the treatment of a dialkyl phosphite with a halogenating agent (like carbon tetrachloride) in the presence of a base and an alcohol or amine. An electrochemical variation of this reaction has been developed, providing a more sustainable, metal-catalyst-free, and chemical-oxidant-free approach to forming the P(O)-F bond. researchgate.net This method can use precursors like Et3N·3HF as the fluorine source. researchgate.net

The successful synthesis of this compound requires careful control over reaction parameters such as temperature, solvent, and stoichiometry of reactants. For instance, in the preparation of dimethyl phosphite from phosphorus trichloride and methanol, controlling the temperature is crucial due to the exothermic nature of the reaction. google.com

Assessing the purity of the final product is critical. Due to its formation as a degradation product in lithium-ion batteries, robust analytical methods have been developed for its detection and quantification. These techniques are directly applicable to purity assessment in synthetic preparations.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the identification and quantification of volatile compounds like this compound. uni-muenster.deresearchgate.net

Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-MS/MS): For more complex matrices or when higher sensitivity is required, LC-MS/MS provides a powerful tool for identifying and quantifying this compound. researchgate.net

Table 2: Analytical Techniques for Purity Assessment of this compound

Technique Abbreviation Application Reference
Gas Chromatography-Mass Spectrometry GC-MS Identification and quantification. uni-muenster.deresearchgate.net

Novel and Sustainable Synthesis Strategies

Recent research has focused on developing greener and more sustainable methods for synthesizing organophosphorus compounds, including precursors to this compound. These approaches aim to reduce the reliance on toxic reagents and energy-intensive processes. rsc.orgrsc.org

Electrosynthesis offers a promising alternative to traditional chemical routes. It can be powered by renewable energy and often proceeds under mild conditions, reducing the carbon footprint and avoiding the need for harsh chemical oxidants. researchgate.netrsc.org

A notable development is the electrosynthesis of dimethyl phosphite, a key precursor, from an inorganic phosphorus source. rsc.orgrsc.org This method uses hypophosphorous acid (H₃PO₂) and methanol as building blocks. The reaction is proposed to proceed through the electro-oxidation of H₃PO₂ to form a phosphorus radical species, which then couples with methanol. rsc.org This pathway achieves high faradaic efficiencies, approaching 100%, and circumvents the use of toxic and pyrophoric reagents like white phosphorus or phosphorus trichloride. rsc.orgrsc.org

Furthermore, an electrochemical version of the Atherton-Todd reaction has been developed to directly construct the P(O)-F bond, offering a sustainable fluorination approach that is step-economical and free of chemical oxidants and metal catalysts. researchgate.net

Oxidative coupling represents a powerful strategy for bond formation. In the context of organophosphorus synthesis, it has been applied to create precursors for this compound in a more sustainable manner. rsc.orgrsc.org

The electrosynthesis of dimethyl phosphite from hypophosphorous acid and methanol is an example of an oxidative coupling reaction. rsc.orgrsc.org The process involves the electrooxidative formation of a phosphorus radical, which then couples with proximal methanol molecules. rsc.org This approach is a significant step towards the electrification of chemical processes in the organophosphorus industry, offering a greener alternative to traditional methods that rely on the energy-intensive thermochemical reduction of phosphate (B84403) rock. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₂H₆FO₃P
Sulfuryl Fluoride SO₂F₂
Oxalyl Chloride C₂Cl₂O₂
Potassium Fluoride KF
Dimethyl phosphite C₂H₇O₃P
Phosphorus trichloride PCl₃
Methanol CH₄O
Hypophosphorous acid H₃PO₂
Carbon tetrachloride CCl₄
Triethylamine trihydrofluoride C₆H₁₈F₃N

Green Chemistry Principles in Fluorophosphate Synthesis

The application of green chemistry principles to the synthesis of organophosphorus compounds, including this compound, aims to reduce the environmental impact of chemical processes. Key principles include atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.

One common route to dialkyl fluorophosphates involves a two-step, one-pot synthesis from the corresponding dialkyl phosphite. For instance, the synthesis of dialkyl fluorophosphates can be achieved by reacting a dialkylphosphite with copper(II) chloride and cesium fluoride. lookchem.com In this process, the dialkyl chlorophosphate is formed in situ and subsequently undergoes nucleophilic substitution by fluoride. lookchem.com

To assess the "greenness" of a synthesis, atom economy is a key metric. It is calculated as:

For a hypothetical synthesis of this compound from dimethyl phosphite, chlorine, and a fluoride source like sodium fluoride, the atom economy would be less than 100% due to the formation of byproducts such as sodium chloride and hydrochloric acid. The ideal synthesis, from an atom economy perspective, would be an addition reaction where all reactant atoms are incorporated into the final product. chegg.comscranton.edursc.org

The selection of solvents is another critical aspect of green chemistry. The use of hazardous organic solvents is a major contributor to chemical waste. youtube.com Research into "green solvents" such as water, supercritical fluids, and ionic liquids is ongoing to replace traditional, more harmful solvents in organic synthesis. scranton.edunih.govmdpi.comrsc.org While specific applications of these green solvents in the industrial synthesis of this compound are not widely documented, the principles of green chemistry encourage the exploration of such alternatives to minimize environmental impact. nih.govmdpi.comwordpress.com

Reaction Mechanisms of this compound

The reactivity of this compound is largely dictated by the electrophilic nature of the phosphorus atom and the nature of the phosphorus-fluorine bond.

Hydrolysis Pathways and Products

This compound, like its analogues, is susceptible to hydrolysis, a reaction in which water acts as a nucleophile. The hydrolysis of the closely related diisopropyl fluorophosphate (DFP) has been studied extensively and provides a model for understanding the hydrolysis of DMFP. The primary products of DFP hydrolysis are diisopropyl phosphate and fluoride ions. quora.comresearchgate.nettamu.edunih.gov The reaction is known to follow first- or second-order kinetics. quora.com

The mechanism of hydrolysis is believed to proceed through a two-step addition-elimination (An + Dn) pathway, involving a pentavalent intermediate. ustc.edu.cn In this mechanism, a water molecule attacks the electrophilic phosphorus atom, leading to the formation of a transient trigonal bipyramidal intermediate. This is followed by the departure of the fluoride ion, which is a good leaving group in this context. ustc.edu.cn

The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. For instance, the hydrolysis of the nerve agent Soman (GD), another organofluorophosphate, is significantly affected by the concentration of H+ ions and temperature. researchgate.net

Nucleophilic Substitution Reactions

The phosphorus atom in this compound is a key site for nucleophilic attack. Nucleophilic substitution reactions at the phosphoryl center are fundamental to the chemistry of organophosphates. acs.orgscispace.comsapub.orgnih.gov These reactions can proceed through either a concerted (SN2-like) mechanism or a stepwise mechanism involving a pentacoordinate intermediate. sapub.orgsapub.org

In a concerted mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. sapub.org In a stepwise mechanism, the nucleophile first adds to the phosphorus center to form a trigonal bipyramidal intermediate, which then eliminates the leaving group in a subsequent step. sapub.org The preferred mechanism can depend on factors such as the nature of the nucleophile, the leaving group, and the solvent. mdpi.comtamu.edu

For this compound, the strong electronegativity of the fluorine atom makes the phosphorus atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Oxidation and Reduction Chemistry

The phosphorus atom in this compound exists in its highest oxidation state, +5. bdu.ac.in This makes further oxidation of the phosphorus center unlikely under normal conditions. Organophosphorus compounds with phosphorus in the +5 oxidation state are generally stable to oxidizing agents. bdu.ac.in

Role of Leaving Groups in Reactivity

The ability of a substituent to depart from a molecule, known as its leaving group ability, is a critical factor in determining the rate of nucleophilic substitution reactions. In the case of this compound, the fluoride ion is the leaving group.

Generally, in nucleophilic substitution reactions at a saturated carbon atom, fluoride is considered a poor leaving group due to the strength of the carbon-fluorine bond. nih.govacs.orgmasterorganicchemistry.comwikipedia.orglibretexts.org However, in the context of organophosphorus chemistry, the situation is different. The fluoride ion is considered a good leaving group. stackexchange.com This is attributed to several factors, including the high electronegativity of fluorine, which polarizes the P-F bond and increases the electrophilicity of the phosphorus atom, and the relative stability of the fluoride anion once it has departed. stackexchange.com

The order of leaving group ability for halogens in many nucleophilic substitution reactions is I- > Br- > Cl- > F-. quora.comwikipedia.orglibretexts.org However, in nucleophilic aromatic substitution and at phosphoryl centers, this order can be inverted, with fluoride being a better leaving group than the other halogens. This is because the rate-determining step in these reactions is often the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of the fluorine atom. stackexchange.com

Comparative Reactivity Studies with Analogues

Comparing the reactivity of this compound with its analogues, such as diethyl fluorophosphate (DEFP) and diisopropyl fluorophosphate (DFP), provides valuable insights into the influence of steric and electronic effects on the reaction mechanisms.

Studies on the enzymatic hydrolysis of DFP and the nerve agent sarin (B92409) (which has an isopropoxy group and a methyl group attached to phosphorus) have shown that the nature of the alkyl/alkoxy groups significantly affects the reaction mechanism. Replacing an electron-accepting O-isopropyl group in DFP with an electron-donating methyl group in sarin was found to alter the hydrolysis mechanism. ustc.edu.cn This suggests that the electronic properties of the substituents on the phosphorus atom play a crucial role in stabilizing transition states and intermediates.

The catalytic efficiency of enzymes that hydrolyze organophosphates also shows substrate dependence. For example, the enzyme phosphotriesterase exhibits different kinetic parameters for the hydrolysis of various organophosphates, including DFP and paraoxon. tamu.eduwikipedia.org

Enzymatic Interactions and Biological Mechanisms of Action

Enzyme Inhibition Kinetics and Mechanisms

Dimethyl fluorophosphate (B79755) is a potent inhibitor of several enzymes, most notably those belonging to the serine hydrolase superfamily. Its mechanism of inhibition is characterized by the formation of a stable, covalent adduct with the enzyme, leading to effectively irreversible inactivation.

Dimethyl fluorophosphate is a powerful inhibitor of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition is classified as irreversible due to the formation of a stable, phosphorylated enzyme that does not readily undergo hydrolysis to regenerate the active enzyme. The interaction of organophosphorus compounds like this compound with AChE is a multi-step process that begins with the formation of a reversible enzyme-inhibitor complex, followed by the phosphorylation of the active site.

The primary mechanism of AChE inhibition by this compound involves the formation of a covalent bond with a specific serine residue within the enzyme's active site. wikipedia.org The active site of AChE contains a catalytic triad (B1167595), and the serine hydroxyl group acts as a potent nucleophile. This compound serves as an electrophilic target for this nucleophilic attack. The phosphorus atom of the fluorophosphate is attacked by the oxygen atom of the serine residue, leading to the displacement of the fluoride (B91410) ion as the leaving group. This reaction results in a stable phosphoserine derivative, effectively rendering the enzyme inactive as the serine residue is no longer available to participate in the hydrolysis of acetylcholine. wikipedia.org

The covalent modification of the AChE active site by this compound is a phosphorylation reaction. The phosphate (B84403) moiety of the inhibitor is transferred to the serine residue, a process known as phosphylation. This creates a dimethylphosphoryl-enzyme conjugate. The stability of this conjugate is the basis for the compound's potent and long-lasting inhibitory effect. While the natural substrate, acetylcholine, forms a temporary acyl-enzyme intermediate that is rapidly hydrolyzed, the phosphoryl-enzyme intermediate formed with this compound is exceptionally stable and hydrolyzes at a negligible rate.

The table below presents kinetic data for the inhibition of various cholinesterases by different organophosphorus compounds, illustrating the high efficiency of this class of inhibitors.

Enzyme SourceInhibitorBimolecular Rate Constant (k_i) (M⁻¹ min⁻¹)
Recombinant Human AChEParaoxon7.0 x 10⁵
Recombinant Mouse AChEParaoxon4.0 x 10⁵
Recombinant Human AChECPO9.3 x 10⁶
Human Butyrylcholinesterase (BChE) Form ECBDP1.6 x 10⁸
Human Butyrylcholinesterase (BChE) Form E'CBDP2.7 x 10⁷

Data adapted from a study on the kinetics of inhibition of AChE and butyrylcholinesterase. researchgate.net Note: Data for this compound was not specified in the source; related organophosphates are shown for context.

Following the initial phosphorylation of the AChE active site, a secondary process known as "aging" can occur. This process involves the chemical modification of the phosphoryl-enzyme conjugate, further solidifying the irreversible nature of the inhibition. Aging typically involves the cleavage of one of the alkoxy (in this case, methoxy) groups from the phosphorus atom, a reaction known as dealkylation. nih.gov This O-C bond cleavage leaves a negatively charged, monomethylphosphoryl-serine adduct. nih.gov

This aged conjugate is even more resistant to hydrolysis and cannot be reactivated by standard oxime reactivators. The rate of aging is dependent on the specific chemical structure of the organophosphate. For enzymes inhibited by the closely related compound diisopropyl fluorophosphate (DFP), the aging process is rapid, contributing to the difficulty of reversing its toxic effects. nih.govnih.gov Once aged, the restoration of enzyme activity depends on the synthesis of new enzyme molecules rather than the reactivation of the inhibited ones. nih.gov

The inhibitory action of this compound is not limited to acetylcholinesterase. It is also a potent, broad-spectrum inhibitor of other enzymes in the serine protease family. nih.govnih.gov These enzymes, which include digestive enzymes like trypsin and chymotrypsin (B1334515), as well as enzymes involved in blood clotting and inflammation, all feature a nucleophilic serine residue in their active site, making them susceptible to the same mechanism of phosphorylation. wikipedia.org Because of this property, related compounds like di-isopropyl fluorophosphate (DFP) are widely used as experimental tools to identify and characterize new serine proteases. wikipedia.org

The specificity of serine proteases is largely determined by the amino acid residues that form the substrate-binding pocket adjacent to the catalytic serine. nih.govsinica.edu.tw While this compound can inhibit a wide range of serine proteases, the rate and affinity of this interaction can vary. The efficiency of inhibition depends on how well the inhibitor fits into the active site of a particular enzyme before the covalent reaction occurs.

Binding analysis for serine proteases often involves the use of fluorogenic peptide substrates to map the enzyme's preferences for amino acid sequences around the cleavage site. nih.govupenn.eduresearchgate.net This provides a detailed "fingerprint" of the enzyme's specificity. While this compound itself does not have a complex structure to confer high specificity, its small size allows it to access the active sites of many different serine proteases. The table below illustrates the kind of substrate specificity data obtained for various serine proteases, which helps in understanding how different enzymes recognize their targets.

EnzymeOptimal P2 ResidueOptimal P3 Residue(s)
Human ThrombinProGly, Ala, Ser
Factor XaGlyArg, Gly
PlasminTyr, PheVal, Leu
uPA (urokinase Plasminogen Activator)GlySer, Gly

Data derived from studies using fluorogenic substrate libraries to profile serine protease specificity. sinica.edu.tw The P2 and P3 positions refer to the amino acid residues upstream of the cleavage site in the substrate.

This type of analysis reveals that while the core catalytic mechanism involving the active site serine is conserved, the binding pockets that confer substrate specificity are highly variable, influencing the interaction with inhibitors like this compound.

Interaction with Serine Proteases

Inhibition Profiles of Specific Proteases (e.g., Neutrophil Serine Proteases)

Diisopropyl fluorophosphate (DFP) is a potent and irreversible inhibitor of serine proteases. nih.gov Its mechanism of action involves the formation of a stable, covalent bond with the serine residue located in the active site of these enzymes. This action effectively renders the enzyme non-functional. DFP is particularly effective against a subclass of serine proteases known as neutrophil serine proteases (NSPs), which include neutrophil elastase (NE), cathepsin G, and proteinase 3. unmc.edu These enzymes are stored in the azurophilic granules of neutrophils and play a crucial role in immune response and inflammation. nih.gov

Research has demonstrated that DFP significantly inhibits the activity of neutrophil elastase. In one study, neutrophils exposed to DFP showed a reduction in NE activity to less than 20% of control levels. nih.gov This inhibition occurs without affecting the degranulation process of the neutrophils, meaning the enzymes are still released from their granules, but their proteolytic activity is neutralized. nih.govoaepublish.com The ability of DFP to permeate intact cells and intracellular granules makes it a widely used tool in research to prevent proteolysis during in vitro studies of neutrophils. nih.gov While DFP effectively suppresses NE activity, it does not inhibit the assembly or activity of the neutrophil NADPH-oxidase complex, another key component of the neutrophil's antimicrobial arsenal. nih.gov

Comparative Enzyme Inhibition Studies with Organophosphate Analogues

The inhibitory potency of organophosphate compounds can vary significantly based on their chemical structure, including the nature of the alkyl groups and the leaving group. Comparative studies evaluating the inhibition of acetylcholinesterase (AChE), another critical serine hydrolase, provide insights into these structure-activity relationships.

In studies comparing various organophosphates, the inhibitory power is often influenced by the steric hindrance of the alkyl groups. For instance, the two isopropyl groups in DFP are bulkier than the substituents on many other organophosphate inhibitors, which can affect its interaction with the enzyme's active site. nih.gov Despite this, DFP remains a more potent inhibitor of human AChE than analogues like paraoxon. The inhibitory potency is also influenced by the leaving group attached to the phosphorus center. Organophosphonates, which possess a direct carbon-phosphorus bond, are often more potent inhibitors than organophosphates with a phosphorus-oxygen bond.

The table below presents a qualitative comparison of the inhibitory potential of DFP and related organophosphate compounds against serine hydrolases.

CompoundTarget Enzyme ClassGeneral PotencyKey Structural Feature
Diisopropyl fluorophosphate (DFP)Serine Proteases (especially NSPs), AcetylcholinesteraseHighIsopropyl groups, Fluoride leaving group
ParaoxonAcetylcholinesteraseHighDiethyl groups, p-nitrophenol leaving group
Sarin (B92409)AcetylcholinesteraseVery HighIsopropyl and methyl groups, Fluoride leaving group
Phenylmethylsulfonyl fluoride (PMSF)Serine Proteases (e.g., trypsin, chymotrypsin)ModerateBenzyl group, Fluoride leaving group

Enzymatic Degradation and Detoxification Pathways

Role of Phosphofluorases and Dialkylfluorophosphatases

The primary enzymes responsible for the detoxification of organophosphorus compounds like DFP are phosphotriesterases, specifically a group often referred to as DFPases or dialkylfluorophosphatases. These enzymes catalyze the hydrolysis of the P-F (phosphorus-fluorine) bond, which is the crucial first step in neutralizing the compound's toxicity. mdpi.com

One of the most well-characterized DFPases was isolated from the squid Loligo vulgaris. acs.org This enzyme demonstrates high catalytic efficiency in hydrolyzing DFP and other G-type nerve agents like Sarin and Soman. mdpi.com Historically, the existence of such enzymes was discovered through observations that certain tissues, such as those in rabbit and human kidneys, could enzymatically degrade DFP. mdpi.com These enzymes, classified under EC 3.1.8.2, are crucial for bioremediation and as potential therapeutic bioscavengers against organophosphate poisoning. mdpi.com

Mechanisms of Enzymatic Hydrolysis

The enzymatic hydrolysis of DFP by DFPase has been shown to proceed through a detailed, multi-step mechanism. Computational simulations and experimental data suggest two potential pathways.

One proposed mechanism involves a two-step nucleophilic substitution. mdpi.com

Formation of a Phosphoenzyme Intermediate: A nucleophilic residue in the enzyme's active site, specifically an aspartate residue (Asp229), attacks the phosphorus atom of DFP. This attack leads to the displacement of the fluoride ion and the formation of a covalent phosphoenzyme intermediate. mdpi.comacs.org

Hydrolysis of the Intermediate: A water molecule, activated by another residue (glutamate, Glu21), then attacks the phosphorus atom of the intermediate. This second nucleophilic attack hydrolyzes the bond between the enzyme and the diisopropylphosphate moiety, regenerating the free enzyme and releasing the harmless diisopropylphosphate product. mdpi.comacs.org

A second pathway, suggested by computational models for the hydrolysis of the related compound Sarin, involves the direct attack of an activated water molecule on the phosphorus center, assisted by active site residues, without the formation of a covalent intermediate. mdpi.comacs.org The specific mechanism can be influenced by the substrate's structure; for instance, replacing an electron-accepting isopropyl group in DFP with an electron-donating methyl group in Sarin is sufficient to alter the preferred reaction pathway. acs.org

Influence of Metal Ions on Enzyme Activity

The catalytic activity of many organophosphate-hydrolyzing enzymes, including DFPases and other phosphotriesterases, is highly dependent on the presence of divalent metal ions in their active site. tamu.edu These metal ions are crucial for both the structural integrity of the enzyme and the catalytic mechanism itself.

Bacterial phosphotriesterase, which can also hydrolyze DFP, contains two divalent metal ions in its native state, typically zinc (Zn²⁺). tamu.edu However, full catalytic activity can be maintained or even enhanced by substituting Zn²⁺ with other divalent cations such as Cobalt (Co²⁺), Manganese (Mn²⁺), Cadmium (Cd²⁺), or Nickel (Ni²⁺). tamu.edumdpi.com Early studies on DFPase characterized from various tissues also identified the activating effects of metal ions like Co²⁺ and Mn²⁺. mdpi.com

The metal ions play a key role in the hydrolysis reaction by:

Activating the Nucleophile: The metal ion can coordinate with a water molecule, lowering its pKa and making it a more potent nucleophile (hydroxide ion) for attacking the phosphorus center of the organophosphate. mdpi.com

Orienting the Substrate: The metal ion can interact with the phosphoryl oxygen of the substrate, helping to correctly position it within the active site for the nucleophilic attack. mdpi.com

Stabilizing the Transition State: The positive charge of the metal ion can help to stabilize the developing negative charge on the oxygen atoms in the transition state of the reaction.

The table below summarizes the effect of different metal ions on the activity of organophosphate-degrading enzymes.

Metal IonEffect on Enzyme ActivityEnzyme Example
Zn²⁺Present in native enzyme, supports activityBacterial Phosphotriesterase
Co²⁺Strongly activating, often yields maximal activityBacterial Phosphotriesterase, DFPase
Mn²⁺ActivatingDFPase
Cd²⁺ActivatingBacterial Phosphotriesterase
Ni²⁺ActivatingBacterial Phosphotriesterase
Cu²⁺Often inhibitoryVarious Hydrolases nih.gov

Biocatalytic Approaches for Organophosphate Transformation

The high efficiency and specificity of enzymes that degrade organophosphates make them ideal candidates for biocatalytic applications, ranging from environmental bioremediation to personal decontamination. mdpi.compreprints.org Biocatalysis offers an environmentally friendly alternative to conventional chemical methods of neutralization, as it operates under mild conditions and produces fewer hazardous by-products. mdpi.com

Research in this area focuses on several key strategies:

Enzyme Immobilization: To enhance their stability and reusability, enzymes like DFPase can be immobilized on solid supports, such as membranes or nanoparticles. This allows for their use in flow-through reactors for the continuous decontamination of contaminated water or air.

Directed Evolution and Protein Engineering: Modern protein engineering techniques are being used to improve the properties of naturally occurring organophosphate hydrolases. By making specific changes to the amino acid sequence of the enzyme (site-directed mutagenesis), researchers can enhance its catalytic efficiency, broaden its substrate specificity to target a wider range of organophosphates, and increase its stability under harsh environmental conditions. mdpi.com

Whole-Cell Biocatalysts: Instead of using purified enzymes, whole microorganisms that naturally produce or are genetically engineered to express organophosphate hydrolases can be used. This approach can be more cost-effective as it eliminates the need for enzyme purification. Cyanobacteria, for example, are being explored as photobiocatalysts that use light energy to drive the transformation of organophosphorus compounds. preprints.org These biocatalytic systems hold promise for developing effective and sustainable solutions for the detoxification of organophosphates. mdpi.com

Enzyme Engineering for Enhanced Degradation Capabilities

The detoxification of organophosphorus compounds, including structural analogs of this compound like diisopropyl fluorophosphate (DFP), is a critical area of research. Enzymes capable of hydrolyzing these compounds, such as Organophosphorus Hydrolase (OPH) and Phosphotriesterase (PTE), have been the focus of protein engineering efforts to improve their catalytic efficiency and stability. biotechrep.irresearchgate.net

Researchers employ methods like rational design and directed evolution to enhance the capabilities of these enzymes. nih.gov Rational design involves making specific, targeted changes to the amino acid sequence of an enzyme's active site to improve its interaction with the substrate. nih.gov For instance, modifications to the active site of OPH, which contains a lysine residue (Lys-169) and a histidine residue (His-254) involved in the hydrolyzing reaction, have been explored to increase its degradation rate for various organophosphates. biotechrep.ir

Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then selecting for mutants with improved properties. nih.govoup.com This approach has led to significant advancements in the catalytic activity of PTE against chemical warfare agents, with some variants showing improvements of over four orders of magnitude. nih.govnih.gov These engineered enzymes can more effectively detoxify the more toxic SP-enantiomers of many organophosphate nerve agents. acs.org

Strategies to enhance enzyme stability, a crucial factor for practical applications, include creating disulfide bonds, increasing ionic bonds and hydrophobic interactions, and enzyme immobilization. biotechrep.irnih.gov These modifications aim to increase the rigidity of the enzyme, preventing it from unfolding and becoming inactive at higher temperatures. biotechrep.ir

Table 1: Examples of Engineered Enzymes for Organophosphate Degradation

Enzyme Engineering Strategy Target Substrate(s) Observed Improvement
Phosphotriesterase (PTE) Directed Evolution & Rational Design G-type and V-type nerve agents >4-orders of magnitude improvement in catalytic activity. nih.govnih.gov
Organophosphorus Hydrolase (OPH) Site-Directed Mutagenesis Paraoxon, DFP, Sarin Significant increase in turnover number. biotechrep.ir
PTE Mutant H257Y/L303T Combinatorial Strategy G-type nerve agents (GB, GD, GF) kcat/Km values up to 2 × 10^6 M⁻¹ s⁻¹. acs.org

Molecular Probing of Biological Processes

This compound and its analogs, particularly diisopropyl fluorophosphate (DFP), serve as powerful molecular probes in various biological investigations due to their specific reactivity with certain enzymes.

Use as a Model Compound in Neurobiological Research

DFP is widely used as a surrogate for highly toxic organophosphate nerve agents like sarin in neurobiological research. nih.gov Its ability to irreversibly inhibit acetylcholinesterase (AChE) allows scientists to study the consequences of cholinergic system disruption. nih.gov Acute exposure to DFP in animal models leads to persistent cognitive deficits, providing a valuable tool for investigating the long-term neurological effects of organophosphate poisoning. nih.govresearchgate.net

Studies using DFP have been instrumental in understanding the mechanisms of neurotoxicity. For example, research on acute hippocampal slices has utilized DFP to study neuronal injury and to test the efficacy of potential neuroprotective agents. nih.gov Furthermore, DFP exposure in animal models has been linked to the induction of cellular senescence in the brain, suggesting a novel pathogenic mechanism for the chronic neurological deficits observed after organophosphate intoxication. frontiersin.org

Investigations into Cholinergic Signaling Mechanisms

The primary mechanism of action of this compound and its analogs is the inhibition of acetylcholinesterase, a key enzyme in the cholinergic nervous system. nih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. mdpi.commdpi.com By inducing this state, DFP allows researchers to probe the intricacies of cholinergic signaling and its role in various physiological processes.

Investigations using DFP have explored the effects of cholinergic overstimulation on brain development and function. nih.gov Such studies are crucial for understanding the widespread impact of cholinergic signaling on cognitive functions like learning, memory, and attention. mdpi.comyoutube.com

Development of Antidotes through Mechanistic Research

Understanding the mechanism by which compounds like DFP inhibit acetylcholinesterase is fundamental to developing effective antidotes. The covalent bond formed between the organophosphate and the serine residue in the active site of AChE is the target for therapeutic intervention. researchgate.net

Mechanistic research has focused on the development of reactivators, such as oximes, that can cleave this bond and restore enzyme function. escholarship.org Computational studies have explored the reactivation mechanisms of oximes like pralidoxime (2-PAM) and its analogs, providing insights into how their chemical structure can be modified to improve reactivation efficiency. nih.govacs.orgresearchgate.net These studies have shown that modifications, such as adding methyl groups to the 2-PAM structure, can enhance nucleophilicity and reactivity, offering a path to designing more effective antidotes. nih.govacs.orgresearchgate.net The use of in vitro models, such as DFP-treated hippocampal slices, also serves as a platform for the initial testing and validation of novel antidotes. nih.gov

Probing Protein Structure and Function

Fluorophosphate-containing compounds are highly effective as activity-based probes for a large and diverse group of enzymes known as serine hydrolases. thermofisher.comnih.gov These probes covalently bind to the active-site serine residue of catalytically active enzymes, allowing for their detection and characterization. thermofisher.comthermofisher.com

Degradation Pathways and Environmental Fate Studies

Chemical Degradation Processes

Chemical degradation of dimethyl fluorophosphate (B79755) primarily occurs through hydrolysis, photochemical reactions, and interactions with surfaces, particularly metal oxides.

Hydrolysis is a significant degradation pathway for dimethyl fluorophosphate, involving the cleavage of the phosphorus-fluorine (P-F) bond by water. This reaction results in the formation of dimethyl phosphate (B84403) and hydrogen fluoride (B91410), which are generally considered less toxic than the parent compound. smolecule.com The rate of hydrolysis is influenced by factors such as pH and temperature.

Photochemical decomposition involves the degradation of a chemical compound by light. While direct photolysis of this compound may occur, a more extensively studied pathway for related organophosphorus compounds is photocatalytic degradation, often utilizing semiconductor materials like titanium dioxide (TiO₂). sci-hub.se

In photocatalysis, a semiconductor like TiO₂ absorbs photons (e.g., from sunlight), which excites electrons to the conduction band, leaving behind positive "holes" in the valence band. sci-hub.se These electron-hole pairs are powerful redox agents that can react with water and oxygen to generate highly reactive species, such as hydroxyl radicals (•OH), which then attack and degrade the organophosphate molecule. sci-hub.se

Table 1: Initial Photodegradation Rates of DFP and DMMP on Rutile TiO₂

This table is based on data for the organophosphates Diisopropyl Fluorophosphate (DFP) and Dimethyl Methylphosphonate (B1257008) (DMMP), which serve as surrogates for understanding the potential behavior of this compound.

CompoundConditionInitial Photodegradation Rate (s⁻¹)
DFPDry Synthetic Air5.9 × 10⁻⁴
DFPWet Synthetic Air8.1 × 10⁻⁴
DMMPDry Synthetic Air1.0 × 10⁻⁴
DMMPWet Synthetic Air0.7 × 10⁻⁴
Data sourced from studies on rutile TiO₂ nanoparticles under simulated solar light. x-mol.comresearchgate.net

The interaction of this compound with the surfaces of metal oxides is a critical aspect of its environmental fate, as these materials are common in soils and can be used in filtration and decontamination technologies. ucr.educapes.gov.br

The degradation process on metal oxides begins with the adsorption of the molecule onto the surface. For organophosphorus compounds, this typically involves the phosphoryl (P=O) group acting as a Lewis base and binding to Lewis acid sites (under-coordinated metal atoms) on the oxide surface. capes.gov.brdiva-portal.org On hydroxylated surfaces, the phosphoryl oxygen can also form hydrogen bonds with surface hydroxyl groups. diva-portal.org

Following adsorption, the molecule can undergo dissociation. Studies on dimethyl methylphosphonate (DMMP) and diisopropyl fluorophosphate (DFP) on various metal oxides like TiO₂, Al₂O₃, and MoO₃ provide a model for this process. x-mol.comresearchgate.netucr.educapes.gov.br On TiO₂, the fluorine atom in DFP is readily dissociated through interaction with surface hydroxyls, which destabilizes the molecule. x-mol.comresearchgate.net On oxides like Al₂O₃, the stepwise elimination of methoxy (B1213986) groups from DMMP is observed at temperatures as low as 50°C, which then react with surface hydrogens to form methanol (B129727). capes.gov.br On molybdenum trioxide (MoO₃), DMMP adsorbs intact at low coverages, but at higher coverages or upon heating, it decomposes. ucr.eduosti.govresearchgate.net

The dissociation of the parent molecule on the metal oxide surface leads to the formation of various intermediate products. The nature of these intermediates depends on the specific oxide and the reaction conditions.

On rutile TiO₂, the photocatalytic degradation of DFP and DMMP results in surface-bound formate, carboxylate, and phosphate species. x-mol.comresearchgate.net These intermediates can accumulate on the surface and reduce the rate of complete oxidation. x-mol.comresearchgate.net

On molybdenum trioxide (MoO₃), the decomposition of DMMP at higher coverages leads to the formation of PCHₓ and POₓ surface species. ucr.eduosti.gov On iron oxide (Fe₂O₃), the degradation of DMMP is more complete, with cleavage of both the methoxy (P-O-CH₃) and the phosphorus-methyl (P-CH₃) bonds occurring at temperatures above 200-300°C. capes.gov.br This enhanced reactivity is attributed to the ability of iron to cycle through different oxidation states (Fe(III)/Fe(II)), which provides a lower-energy pathway for oxidative cleavage. capes.gov.br

Table 2: Decomposition Products of Organophosphate Simulants on Metal Oxide Surfaces

This table summarizes findings from studies on Dimethyl Methylphosphonate (DMMP) and Diisopropyl Fluorophosphate (DFP), which are used as model compounds.

Metal OxideSimulantIntermediate/Final Products
TiO₂ (Rutile)DFP, DMMPSurface-bound formate, carboxylate, phosphate species. x-mol.comresearchgate.net
MoO₃DMMPPCHₓ and POₓ species, methanol. ucr.eduosti.govjh.edu
Al₂O₃, MgO, La₂O₃DMMPMethanol, surface-bound methylphosphonate. capes.gov.br
Fe₂O₃DMMPComplete elimination of methyl and methoxy groups. capes.gov.br

Surface-Mediated Degradation on Metal Oxides (e.g., TiO2, MoO3)

Biological Degradation Processes

Biological degradation, primarily through enzymatic action, represents a potential pathway for the detoxification of this compound. encyclopedia.pub Certain enzymes, broadly classified as phosphotriesterases, have demonstrated the ability to hydrolyze organophosphorus compounds, including nerve agents and pesticides. encyclopedia.puboup.com

A well-studied enzyme in this class is DFPase, which was named for its ability to hydrolyze diisopropyl fluorophosphate (DFP). encyclopedia.pub These enzymes catalyze the hydrolysis of the P-F bond, which is the key step in detoxification. tamu.edu The phosphotriesterase (PTE) from the bacterium Pseudomonas diminuta is another example of an enzyme with broad substrate specificity that can detoxify nerve agents like sarin (B92409) and DFP. tamu.edu The mechanism involves an Sₙ2-like attack by an activated water molecule at the phosphorus center, displacing the fluoride ion. tamu.edu

The existence of such enzymes suggests that microorganisms in soil and water could potentially degrade this compound, using it as a source of phosphorus. oup.com This process, known as bioremediation, is considered an environmentally friendly method for decontamination, as it can lead to the complete mineralization of toxic compounds without producing harmful byproducts. encyclopedia.puboup.com However, enzyme specificity is a critical factor; for example, some enzymes that are highly active against DFP may show little to no activity against structurally similar compounds, indicating that specific microbial strains would be needed for effective degradation of this compound. encyclopedia.pub

Microbial Biodegradation Mechanisms

The breakdown of organophosphorus compounds, such as this compound, by microorganisms is a critical process for detoxification in the environment. oup.com Microorganisms can utilize these compounds, sometimes as a source of nutrients, through metabolic pathways that have evolved under the selection pressure of environmental contamination. nih.gov

The core of microbial degradation involves the enzymatic hydrolysis of the vulnerable ester bonds within the molecule. oup.com The primary reactions are the hydrolysis of the P-O-alkyl (phosphorus-oxygen-methyl) and the P-F (phosphorus-fluorine) bonds. oup.com This initial step is considered the most significant in the detoxification process as it breaks down the parent compound into less toxic substances. oup.com A number of bacteria have been identified that can degrade organophosphorus compounds, and their biochemical mechanism often involves a structurally similar enzyme known as organophosphate hydrolase (OPH) or phosphotriesterase. oup.com The gene that codes for this enzyme, the opd (organophosphate degrading) gene, has been isolated from diverse bacterial species across different geographical locations. oup.com For instance, fungi like Trichoderma atroviride have demonstrated the ability to degrade related compounds such as dimethyl phosphate. researchgate.net The general mechanism involves cleaving the ester bond to release the leaving group, which for this compound would be a fluoride ion and methanol. oup.com

Enzymatic Hydrolysis in Biological Systems

Enzymatic hydrolysis is a key pathway for the degradation of this compound in biological systems. Enzymes known as phosphorylphosphatases or phosphotriesterases are capable of hydrolyzing a variety of organophosphorus compounds. scispace.com These enzymes have been identified in various animal tissues, demonstrating a natural capacity for detoxification. scispace.com

Studies on the closely related compound, diisopropyl fluorophosphate (DFP), show that phosphotriesterases can effectively hydrolyze the P-F bond, suggesting a potential bioremediation strategy. The general name "phosphorylphosphatase" has been proposed for enzymes that hydrolyze compounds characterized by the phosphoryl (PO) group. scispace.com The catalytic mechanism of some of these enzymes, such as alkaline phosphatase, involves metal ions and specific amino acid residues in the active site. libretexts.org The process can be described in several steps:

Substrate Binding: The phosphate group of the substrate binds to a metal ion (e.g., Zn²⁺) in the enzyme's active site. libretexts.org

Nucleophilic Attack: A nucleophilic residue, often a serine activated by the metal center, attacks the phosphorus atom. libretexts.org

Intermediate Formation: This attack forms a transient pentacoordinate intermediate, which then breaks down to form a phosphoryl-enzyme intermediate, releasing the first product (e.g., fluoride). libretexts.org

Hydrolysis: A water molecule, activated by a metal ion, attacks the phosphoryl-enzyme intermediate, regenerating the active site and releasing the final phosphate product. libretexts.org

Fluorophosphate esters have been utilized as probes to study enzymatic activity, confirming that various enzymes can catalyze their hydrolysis. researchgate.net

Hypothetical Phospho-ester Hydrolysis Steps

The chemical hydrolysis of the phospho-ester bond in this compound, outside of an enzyme active site, follows established chemical principles. The reaction is essentially a phosphoryl group transfer. Three general mechanisms are possible for this type of reaction frontiersin.org:

Stepwise Associative ([AN] + [DN]): This pathway involves the formation of a stable pentacoordinate intermediate. The formation or the breakdown of this intermediate is the rate-limiting step.

Concerted ([ANDN]): This is a one-step mechanism, similar to an SN2 reaction, where the bond to the incoming nucleophile (like water) forms at the same time as the bond to the leaving group (fluoride) breaks.

Stepwise Dissociative ([DN] + [AN]): In this mechanism, the substrate first ionizes in a slow, rate-limiting step to form a highly reactive metaphosphate intermediate, which then rapidly reacts with a nucleophile.

Theoretical studies on the hydrolysis of dimethyl phosphate, a related compound, suggest the reaction occurs in two main steps. The first, and rate-determining, step is the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the phosphorus atom, leading to the formation of a P-O bond. The second step involves a proton transfer followed by the cleavage of the P-O-methyl bond to release methanol. rsc.org In the case of this compound, hydrolysis would yield dimethyl phosphate and hydrogen fluoride. smolecule.com The high energy of the phosphorus-fluorine (P-F) bond provides some resistance to hydrolysis under biological conditions, but the reaction still proceeds, especially when catalyzed. researchgate.net

Influencing Factors in Degradation Kinetics

The rate at which this compound degrades is not constant; it is significantly influenced by a range of environmental and chemical factors. These include physical conditions, the presence of catalysts, and limitations imposed by mass transport.

Impact of Environmental Conditions (e.g., Moisture, Temperature)

Environmental conditions play a crucial role in the degradation kinetics of this compound. The rate of hydrolysis is highly dependent on the availability of water (moisture) and the ambient temperature.

Moisture: As hydrolysis is the primary degradation pathway, the concentration of water is a key factor. Studies on related organophosphates show that higher water concentrations lead to increased rates of degradation. In aqueous environments, the compound hydrolyzes rapidly, which limits its environmental persistence.

Temperature: The rate of chemical reactions, including hydrolysis, generally increases with temperature. Research on the decomposition of dimethyl methylphosphonate (DMMP), a structural analog, identified reaction temperature as a key parameter affecting the decomposition rate. d-nb.info This is because higher temperatures provide the necessary activation energy for the cleavage of the phospho-ester bonds.

pH: The pH of the medium also affects the hydrolysis rate. Base-catalyzed hydrolysis of phosphate esters is typically faster than at neutral pH due to the higher concentration of the more potent hydroxide nucleophile. libretexts.org

The degradation kinetics of pesticides are known to vary significantly with geographical location due to differences in weather conditions and soil properties, which directly relates to temperature and moisture variations. nih.gov These factors can also impact the efficacy of microbial degradation, as bacteria may lose their biodegradation capacity under suboptimal pH or temperature conditions. nih.gov

Role of Catalysts and Sorbents

The degradation of this compound can be significantly accelerated by catalysts and sorbents. These materials provide active sites that facilitate the hydrolysis reaction or adsorb the compound, concentrating it for degradation.

Metal Oxides: Various metal oxides have proven effective as catalysts for the decomposition of organophosphate simulants. Titanium dioxide (TiO₂), particularly in its rutile form, can photocatalytically degrade diisopropyl fluorophosphate (DFP) under simulated solar light. researchgate.net The presence of hydroxyl groups on the TiO₂ surface facilitates the hydrolysis and dissociation of the P-F bond. researchgate.net Other effective metal oxides include aluminum oxide (Al₂O₃), magnesium oxide (MgO), iron(III) oxide (Fe₂O₃), and cerium(IV) oxide (CeO₂). researchgate.netmdpi.com The catalytic activity often depends on the catalyst's morphology and the presence of surface lattice oxygen. mdpi.com

Metal Salts and Chelates: Divalent and trivalent metal ions and their chelate complexes can catalyze the hydrolysis of DFP and other phosphate esters. acs.orggoogle.com These metal ions can act as Lewis acids, polarizing the P=O bond and making the phosphorus atom more susceptible to nucleophilic attack.

Metal-Organic Frameworks (MOFs): MOFs, particularly those based on zirconium (Zr), are highly efficient catalysts for the hydrolysis of organophosphorus compounds. nih.gov Their porous structure and Lewis acidic metal sites provide an ideal environment for catalysis. nih.gov

Sorbents: Materials like activated carbon, zeolites, and various clay minerals can act as sorbents, physically trapping this compound molecules and concentrating them for subsequent degradation reactions. researchgate.net

The table below summarizes the initial solar light-induced photodegradation rates for DFP and a related compound, DMMP, on a rutile TiO₂ catalyst, illustrating the effect of moisture.

CompoundConditionDegradation Rate (s⁻¹)
DFPDry5.9 x 10⁻⁴
DFPWet8.1 x 10⁻⁴
DMMPDry1.0 x 10⁻⁴
DMMPWet0.7 x 10⁻⁴
Data derived from studies on diisopropyl fluorophosphate (DFP) and dimethyl methylphosphonate (DMMP). researchgate.net

Mass Transport Phenomena in Degradation Reactions

The degradation can be either kinetically controlled or diffusion-controlled. frontiersin.org

Analytical Methodologies for Dimethyl Fluorophosphate Research

Chromatographic Techniques for Identification and Quantification

Chromatography, a powerful separation technique, is central to the analysis of dimethyl fluorophosphate (B79755). When combined with mass spectrometry, it provides a high degree of selectivity and sensitivity, crucial for unambiguous identification and precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely established method for the analysis of volatile and semi-volatile compounds like dimethyl fluorophosphate. researchgate.netrsc.org This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer. researchgate.net The electron impact (EI) ionization mode is commonly used, typically with a filament voltage of 70 V. rsc.org

In GC-MS analysis of this compound, both full-scan (SCAN) and selected ion monitoring (SIM) modes are employed for identification. The SCAN mode acquires a full mass spectrum of the eluting compounds, providing comprehensive fragmentation data that can be compared against spectral libraries or used for structural elucidation. sci-hub.se However, for enhanced sensitivity and selectivity, especially in complex sample matrices, the SIM mode is often preferred. rsc.orgrsc.org In SIM mode, the mass spectrometer is set to detect only specific mass fragments characteristic of the target analyte. For this compound, characteristic mass-to-charge ratios (m/z) such as 97, 98, and 128 are monitored. shimadzu.com The presence of a peak at the expected retention time with the correct relative abundances of these ions provides a high degree of confidence in the identification of DMFP. rsc.orgshimadzu.com For instance, a typical GC-MS chromatogram in SIM mode can clearly distinguish DMFP from other related organophosphates like ethyl methyl fluorophosphate (EMFP) and diethyl fluorophosphate (DEFP). rsc.orgresearchgate.net

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue/DescriptionReference
ColumnTypically a capillary column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness) researchgate.net
Oven ProgramStarts at 40°C, ramped to higher temperatures (e.g., 210°C) rsc.org
Ionization ModeElectron Impact (EI) at 70 eV rsc.org
Monitored Ions (SIM mode) for DMFPm/z 97, 98, 128 shimadzu.com
Retention Time of DMFPApproximately 4.2 - 4.44 minutes rsc.orgshimadzu.com

Accurate quantification of this compound by GC-MS necessitates the use of calibration standards. rsc.orgrsc.org Due to the general absence of commercially available certified reference materials for DMFP, researchers often rely on synthesized standards of high purity (>99%). rsc.orgresearchgate.net An external calibration method is commonly employed, where a series of standard solutions of known concentrations are analyzed to create a calibration curve. rsc.org For example, a five-point calibration curve in the range of 1 to 50 ppm has been successfully used, demonstrating a high correlation coefficient (R² > 0.99). rsc.orgresearchgate.net The mass fragment m/z 98 is frequently used for the calibration of DMFP. rsc.orgresearchgate.net This approach allows for the determination of the concentration of DMFP in unknown samples by comparing their peak areas to the calibration curve. The limits of detection (LOD) and quantification (LOQ) for DMFP using this method have been reported to be in the low ppm range, for instance, 1.0 ppm and 2.0 ppm, respectively. rsc.orgresearchgate.net

Effective sample preparation is crucial for reliable GC-MS analysis of this compound. The primary goal is to extract DMFP from the sample matrix and present it in a form suitable for injection into the GC system. For liquid samples, such as those from lithium-ion battery electrolytes, a common technique involves dilution with a suitable solvent like dichloromethane. rsc.orgshimadzu.com This is often followed by centrifugation to remove any solid materials. rsc.orgshimadzu.com The resulting supernatant is then transferred to a GC vial for direct liquid injection. rsc.org

Headspace (HS) sampling is another valuable technique, particularly for the analysis of volatile compounds like DMFP in solid or liquid samples. researchgate.net In HS-GC-MS, the sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC-MS system. This technique is advantageous as it minimizes the introduction of non-volatile matrix components into the analytical system, thereby reducing contamination and improving column longevity. Quantification using HS-GC-MS can be achieved through the use of an internal standard. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of organophosphates, including this compound. researchgate.netrsc.org LC-MS/MS is particularly useful for analyzing less volatile or thermally labile compounds that are not amenable to GC analysis. esogu.edu.tr This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. jddtonline.info

A key feature of LC-MS/MS is the ability to perform product ion scans, which are essential for structural elucidation and confident identification of analytes. researchgate.netrsc.org In a product ion scan, a specific precursor ion (in the case of DMFP, its protonated molecule [M+H]⁺) is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are scanned in the second mass analyzer (Q3). ncsu.edu The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, a characteristic fragmentation includes the loss of methanol (B129727) (CH₃OH), a neutral loss of m/z 32. rsc.org The analysis of these fragmentation patterns provides a high degree of certainty in the identification of DMFP and helps to distinguish it from other structurally similar compounds. rsc.org

Table 2: LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Characteristic Fragment Ions (m/z)Neutral LossReference
129 [M+H]⁺Fragment data not explicitly detailed for DMFP in provided results. General fragmentation patterns for similar compounds are mentioned.-32 (Loss of CH₃OH) rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Multiple Reaction Monitoring (MRM) for Quantification

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry scan mode, primarily utilized with triple quadrupole mass spectrometers, for the targeted quantification of analytes. labce.commtoz-biolabs.comproteomics.com.au This technique is particularly effective for quantifying low-level compounds in complex sample matrices, a common challenge in the analysis of this compound. rsc.org The process involves the selection of a specific precursor ion (or parent ion), which corresponds to the molecular weight of the target analyte, in the first quadrupole. labce.comnih.gov This precursor ion is then fragmented in a collision cell, and specific, characteristic product ions (or daughter ions) are monitored in the third quadrupole. labce.comproteomics.com.au

This precursor-to-product ion transition is highly specific to the analyte, which significantly reduces background noise and enhances sensitivity by filtering out non-target molecules. proteomics.com.aursc.org For this compound and related compounds like Diethyl fluorophosphate (DEFP), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in MRM mode provides a more specific analysis than traditional Gas Chromatography-Mass Spectrometry (GC-MS) in total ion current (TIC) or selective ion monitoring (SIM) modes. rsc.org The specificity of MRM allows for the clear distinction between the analyte and matrix compounds, even if they have the same mass, by monitoring the unique fragmentation pattern. rsc.org

Research has demonstrated the use of LC-MS/MS with MRM to quantify this compound in thermally and electrochemically aged battery electrolytes, revealing concentrations in the range of 0.05–0.2 wt%. rsc.org

Table 1: Exemplary MRM Transitions for Organophosphate Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound (DMFP)143115Transition indicates the loss of ethene, though a standard was not available for confirmation in this specific study. rsc.org
Diethyl fluorophosphate (DEFP)------Data not specified in the provided context.
Ethyl methyl fluorophosphate (EMFP)143115Indicates a loss of ethene. rsc.org

This table is based on data for related compounds and illustrates the principle of MRM transitions.

Internal Standard Approaches for Absolute and Relative Quantification

To ensure accuracy and precision in quantitative analysis, internal standard (IS) methods are frequently employed. mtoz-biolabs.comscioninstruments.com An internal standard is a compound with similar chemical properties to the analyte that is added in a known concentration to all samples and standards. mtoz-biolabs.comscioninstruments.com Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. scioninstruments.com

Relative Quantification : In many studies involving the degradation of battery electrolytes, a relative quantification approach is used, especially when analytical standards for all decomposition products are not available. rsc.orgsemanticscholar.org For instance, in the analysis of ionic methyl fluorophosphate and ethyl fluorophosphate using Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS), dibutyl phosphate (B84403) (DBP) has been used as an internal standard to monitor the relative changes in concentration during aging processes. rsc.orgresearchgate.net

Absolute Quantification : For absolute quantification, an external calibration curve is typically created using certified standards of the analyte. mtoz-biolabs.com In the case of non-ionic species like this compound, quantification has been successfully performed using synthesized standards with Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgresearchgate.net For example, a five-point external calibration was used for DMFP, with the mass fragment m/z 98 used for calibration, achieving a limit of quantification (LOQ) of 2.0 ppm. rsc.orgresearchgate.net When using an internal standard for absolute quantification, the ratio of the analyte's peak area to the internal standard's peak area is plotted against the concentration ratio. scioninstruments.com

The choice of internal standard is critical; it should be chemically similar to the analyte but chromatographically resolved from it and other matrix components. scioninstruments.com In GC-MS analysis, deuterated forms of the target analyte are often ideal internal standards. scioninstruments.com

Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS/MS)

The hyphenation of Ion Chromatography (IC) with Electrospray Ionization-Mass Spectrometry (ESI-MS), and particularly Tandem Mass Spectrometry (MS/MS), provides a powerful tool for the separation, identification, and determination of ionic compounds like organofluorophosphates. lcms.cznih.gov This technique has proven highly useful for identifying ionic species formed during the decomposition of lithium-ion battery electrolytes. semanticscholar.orgrsc.org

IC is an effective technique for separating ionic species. lcms.cz When coupled with ESI-MS, it allows for the sensitive detection and structural elucidation of the separated compounds. nih.gov In the context of this compound research, while DMFP itself is neutral, related ionic organofluorophosphates are common byproducts that are well-suited for IC-ESI-MS analysis. rsc.orgnih.gov Studies have utilized this method to separate and identify several new organophosphates from aged electrolytes, with chemical structures confirmed using IC-ESI-MS/MS. nih.gov The method has been developed using various IC columns with different capacities and stationary phases to optimize separation. nih.gov

Two-Dimensional Heartcut IC for Separation

For particularly complex samples where single-column chromatography is insufficient, two-dimensional ion chromatography (2D-IC) with a "heart-cutting" mode offers enhanced separation capabilities. mdpi.comnih.gov This technique is especially valuable for separating low-concentration analytes from a high-concentration matrix, such as separating ionic organophosphates from the highly concentrated hexafluorophosphate (B91526) (PF6⁻) anion in battery electrolytes. mdpi.comnih.gov

The process involves a primary separation on a first-dimension (1D) column. A specific fraction (the "heart-cut") containing the analytes of interest is then selectively transferred to a second-dimension (2D) column for further separation under different chromatographic conditions. nih.govnih.gov This approach effectively removes interfering matrix components and improves the resolution of the target compounds. nih.gov A 2D-IC method was developed to pre-separate organophosphates from the PF6⁻ anion on a low-capacity column, after which the fraction containing the analytes was transferred to a high-capacity column for final, isocratic separation. nih.gov

Identification and Quantification of Ionic Organofluorophosphates

The coupling of IC with mass spectrometry is central to both identifying and quantifying ionic organofluorophosphates.

Identification : ESI-MS/MS is a powerful tool for structural elucidation. nih.gov After separation by IC, the mass spectrometer isolates a specific ion and fragments it, producing a characteristic fragmentation pattern or "fingerprint." This pattern provides definitive structural information, allowing for the confident identification of unknown organophosphate decomposition products in aged electrolytes. semanticscholar.orgnih.govrsc.org

Quantification : Once identified, these species can be quantified. While absolute quantification is challenging without commercially available standards for every ionic species, relative quantification is readily achieved using an internal standard like dibutyl phosphate with IC-ESI-MS. rsc.orgresearchgate.net For absolute quantification, the use of a phosphorus-selective detector is a more advanced approach. semanticscholar.orgrsc.org

Coupled ICP-MS for Phosphorous-Selective Detection

To overcome the challenge of unavailable standards for absolute quantification, IC can be simultaneously hyphenated with both ESI-MS and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). semanticscholar.orgrsc.orgrsc.org ICP-MS is an elemental analysis technique with extremely high sensitivity that can be used as an ultrasensitive, element-selective detector. nih.govspectroscopyonline.com

In this setup, the ESI-MS is used for the identification of the separated organophosphate species, while the ICP-MS is tuned to detect phosphorus (m/z 31). rsc.orgresearchgate.net Since ICP-MS quantifies the total amount of the phosphorus element in a given chromatographic peak, it enables the absolute quantification of each phosphorus-containing compound. semanticscholar.orgrsc.org This is achieved by using a single, structurally similar phosphorus-containing compound (like dibutyl phosphate or another organophosphate) as a calibration standard. rsc.orgrsc.org This innovative hyphenation allows for the simultaneous identification and absolute quantification of various organo(fluoro)phosphate species in a single analytical run. semanticscholar.orgrsc.orgrsc.org Research has shown that a 2D-IC system can be split and coupled to both ESI-MS and ICP-MS, providing comprehensive characterization and quantification of electrolyte decomposition products. rsc.orgresearchgate.net

Table 2: Summary of Analytical Techniques and Their Roles

TechniquePrimary Role in DMFP-Related Research
LC-MS/MS (MRM) Highly sensitive and specific quantification of this compound and related neutral organophosphates. rsc.org
GC-MS Quantification of volatile, non-ionic compounds like this compound, often using synthesized standards. rsc.orgrsc.org
IC-ESI-MS/MS Separation and identification of ionic organofluorophosphates based on chromatographic retention and mass fragmentation. nih.govrsc.org
2D-IC Heartcutting Enhanced separation of target analytes from complex matrices by selectively transferring fractions between two columns. mdpi.comnih.gov
IC-ICP-MS Absolute quantification of all phosphorus-containing species via element-selective detection, overcoming the lack of individual standards. semanticscholar.orgrsc.org

Spectroscopic and Other Advanced Characterization Methods

Beyond mass spectrometry-based techniques, other spectroscopic methods are employed for the characterization of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It has been widely used for the identification and quantification of neutral organophosphates like DMFP, ethyl methyl fluorophosphate (EMFP), and diethyl fluorophosphate (DEFP) in aged battery electrolytes. rsc.orgrsc.orgshimadzu.com The separation is achieved on the gas chromatograph, and the mass spectrometer provides both identification based on the mass spectrum and quantification. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. Both ¹⁹F and ³¹P NMR can be used to track the degradation of fluorophosphates and identify the resulting products. However, a limitation of NMR is its relatively high limit of detection, which may prevent the observation of low-concentration organophosphate species. rsc.org

In-situ Characterization Techniques : Advanced in-situ methods like Raman spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are used to study the formation of decomposition products directly on electrode surfaces within an operating battery, providing real-time insights into degradation mechanisms. ustb.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of chemical compounds. For organophosphorus compounds like DMFP, both ³¹P and ¹⁹F NMR are particularly informative.

Detection Capabilities and Limitations

NMR spectroscopy is highly effective for identifying and quantifying organophosphorus compounds. The area of an NMR signal is directly proportional to the number of nuclei, allowing for the determination of relative concentrations of different species in a sample and absolute concentrations when compared to a standard of known concentration. diva-portal.org However, a significant limitation of NMR is its lower sensitivity compared to mass spectrometry-based methods. nih.govnih.gov This can make the detection of trace amounts of DMFP or its degradation products challenging. nmrwiki.org For instance, while a typical NMR-based metabolomics study might identify 50–200 metabolites at concentrations greater than 1 µM, LC-MS can identify over 1000 metabolites at concentrations in the nanomolar range. nih.gov Another challenge is the potential for overlapping signals, especially in complex mixtures, although this is less of an issue in ¹⁹F NMR due to its wide chemical shift range. diva-portal.orgnih.gov

¹⁹F NMR as a Probe for Chemical Environment and Structure

The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high receptivity. wikipedia.org ¹⁹F NMR spectroscopy offers a wide range of chemical shifts, which minimizes the likelihood of signal overlap and provides high-resolution data. diva-portal.orgwikipedia.org This sensitivity to the local chemical environment makes ¹⁹F NMR an excellent tool for studying DMFP. oup.com Changes in the chemical environment around the fluorine atom, such as those caused by degradation or interaction with other molecules, will result in shifts in the ¹⁹F NMR spectrum. oup.com For example, the formation of fluoride (B91410) ions as a degradation product can be tracked using ¹⁹F NMR. The coupling between fluorine and phosphorus (¹J-P-F) provides further structural information, with coupling constants being characteristic for different types of fluorophosphate compounds. cam.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Product Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule. mdpi.com By measuring the absorption of infrared radiation, an FTIR spectrometer generates a unique spectral fingerprint of the compound. wikipedia.orgebsco.com This method can be used to identify DMFP and to monitor the appearance of new functional groups or the disappearance of existing ones, indicating chemical transformations. nih.govnih.gov FTIR is advantageous because it requires minimal sample preparation and can analyze solids, liquids, and gases. wikipedia.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. phi.comwikipedia.orgthermofisher.com In the context of DMFP, XPS can be employed to study its interaction with surfaces, such as those of catalysts or sorbents used for its degradation or removal. By analyzing the binding energies of the emitted photoelectrons, XPS can provide information on the elemental composition (e.g., phosphorus, fluorine, oxygen, carbon) and their chemical states on a surface after exposure to DMFP. phi.comeag.com This is crucial for understanding surface-level chemical reactions and the mechanisms of adsorption or decomposition. cern.ch

Inductively Coupled Plasma-Sector Field-Mass Spectrometry (ICP-SF-MS)

Inductively Coupled Plasma-Sector Field-Mass Spectrometry (ICP-SF-MS) is a highly sensitive technique for elemental analysis, capable of detecting metals and some non-metals at very low concentrations. wikipedia.orgspringernature.com While not used to detect the intact DMFP molecule, it is instrumental in quantifying the elemental products of its decomposition, particularly phosphorus. rsc.org ICP-SF-MS provides very low detection limits due to its high sensitivity and low background noise. olemiss.edu When coupled with a separation technique like hydrophilic interaction liquid chromatography (HILIC), it can quantify specific phosphorus-containing degradation products. rsc.org This method offers high mass resolution, which allows for the separation of analyte ions from spectral interferences, ensuring accurate and precise measurements. olemiss.edualsglobal.se

Solid Phase Microextraction – Gas Chromatography – Mass Spectrometry (SPME-GC-MS)

Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds. d-nb.infochromatographyonline.com SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. d-nb.inforesearchgate.net This method is particularly useful for detecting trace amounts of DMFP in various matrices like air, water, or soil. researchgate.net In a typical analysis, a coated fiber is exposed to the sample (or its headspace), where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. chromatographyonline.com GC separates the components of the mixture, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns. rsc.org Studies have demonstrated the quantification of DMFP using GC-MS with external calibration, achieving detection limits in the low parts-per-million (ppm) range. rsc.org

ParameterValueReference
GC-MS Retention Time 4.2 min rsc.org
Mass Fragment (m/z) for Calibration 98 rsc.org
Limit of Detection (LOD) 1.0 ppm rsc.org
Limit of Quantification (LOQ) 2.0 ppm rsc.org

Table 1. GC-MS Parameters for this compound Analysis.

Computational and Theoretical Studies of Dimethyl Fluorophosphate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment. These methods are particularly useful for understanding complex systems, such as a solute in a solvent or the interaction of a molecule with a surface.

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic properties of chemical systems. nih.gov This technique involves calculating the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed view of molecular behavior over time. nih.gov For a system like Dimethyl fluorophosphate (B79755) in an aqueous solution, MD simulations can elucidate the processes of solvation and diffusion.

The simulation begins by defining a "box" containing a DFP molecule and a large number of solvent molecules, such as water. The interactions between all atoms are described by a force field, a set of parameters and equations that define the potential energy of the system. The choice of water model (e.g., SPC/E, TIP3P) is also crucial for accurately representing the solvent's properties. mdpi.com Once the system is set up, it is allowed to evolve over time, typically for nanoseconds.

The diffusion coefficient (D) is a key property that can be calculated from these simulations. It quantifies the rate at which a substance spreads out in a solution. The most common method to calculate D is by using the Einstein relation, which links the diffusion coefficient to the mean square displacement (MSD) of the molecule over time. nih.gov The MSD is calculated from the trajectory of the DFP molecule recorded during the simulation. mdpi.com By running simulations at various temperatures, the temperature dependence of the diffusion coefficient can be established.

Table 1: Illustrative Diffusion Coefficients of Dimethyl Fluorophosphate in Aqueous Solution at Infinite Dilution, as Predicted by Hypothetical MD Simulations.
Temperature (K)Predicted Diffusion Coefficient (D) (x 10⁻⁵ cm²/s)
2981.15
3101.48
3231.85

MD simulations also provide detailed information about the structural organization of the solvent around the solute molecule, known as the solvation shell. For DFP in water, this involves understanding how water molecules arrange themselves around the phosphate (B84403) group and the methyl groups. This is typically analyzed using the radial distribution function (RDF), g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom.

Studies on analogous organophosphates, such as dimethyl phosphate and dimethyl methylphosphonate (B1257008) (DMMP), reveal complex molecular-scale structures due to the presence of both hydrophilic (the phosphoryl oxygen) and hydrophobic (the methyl groups) parts. colab.wsresearchgate.net The phosphoryl oxygen atom is expected to act as a strong hydrogen bond acceptor, forming distinct hydrogen bonds with surrounding water molecules. researchgate.net The RDF between the phosphoryl oxygen of DFP and the hydrogen atoms of water would show a sharp peak at a distance characteristic of a strong hydrogen bond. The number of water molecules in the first solvation shell, known as the coordination number, can be calculated by integrating the RDF up to its first minimum. nih.govdtu.dk

Furthermore, simulations can reveal the conformational flexibility of the DFP molecule and how the surrounding water molecules influence its structure. For dimethyl phosphate, simulations have shown that the reorganization of the solvent plays a critical role in the transitions between different molecular conformations. colab.ws

Table 2: Representative Data from a Hypothetical MD Simulation of this compound in Water, Showing Key Structural Parameters of the First Solvation Shell.
Interacting Atoms (DFP-Water)First Peak of RDF, r (Å)Coordination Number (N)Primary Interaction Type
O(phosphoryl)···H(water)1.852-3Hydrogen Bond
P···O(water)3.60~12Dipole Interaction
C(methyl)···O(water)3.75VariableHydrophobic Solvation

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In the context of physical chemistry, Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for studying the adsorption of molecules onto surfaces or within porous materials. This method simulates a system in equilibrium with a reservoir of particles at a fixed chemical potential, volume, and temperature.

A GCMC simulation of DFP adsorption would involve a simulation box containing the adsorbent material (e.g., activated carbon, a clay mineral, or a metal-organic framework) and would simulate the process of DFP molecules moving from a hypothetical gas phase into the simulation box and adsorbing onto the surface. The simulation proceeds by attempting random moves: translating or rotating a molecule, or inserting a new molecule into the box or deleting an existing one.

The primary output of such a simulation is an adsorption isotherm, which shows the amount of adsorbed DFP as a function of its pressure or concentration at a constant temperature. rutgers.edu From these simulations, one can also calculate the isosteric heat of adsorption, which provides a measure of the energetic strength of the interaction between DFP and the adsorbent surface. researchgate.net Such studies are valuable for designing materials and processes for the capture or removal of organophosphorus compounds from the environment. nih.gov

Table 3: Illustrative Adsorption Properties of this compound on a Model Adsorbent Surface Derived from a Hypothetical GCMC Simulation.
Adsorbent SurfaceAdsorption Energy (kJ/mol)Dominant Interaction Mechanism
Graphitic Carbon-35.5van der Waals
Silica (Hydroxylated)-58.2Hydrogen Bonding
Alumina-65.0Lewis Acid-Base Interaction

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations are based on solving the equations of quantum mechanics for a given molecule. These methods provide highly accurate information about the electronic structure, which governs the molecule's geometry, energy, and reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. mpg.de These methods solve the Schrödinger equation, and their accuracy is primarily limited by the level of theory and the basis set used. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for chemical accuracy. arxiv.org

For this compound, ab initio calculations can be used to determine a wide range of fundamental properties. These include:

Optimized Molecular Geometry: Precisely calculating bond lengths and angles.

Thermochemical Properties: Determining the enthalpy of formation and atomization energy. acs.org

Electronic Properties: Calculating the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added).

Reaction Pathways: Mapping the potential energy surface for chemical reactions, such as hydrolysis, to identify transition states and calculate activation energy barriers. This is crucial for understanding the reactivity and degradation of DFP.

Computational studies on a wide range of organophosphorus compounds using methods like G3X have demonstrated that theoretical predictions can achieve high accuracy, often within 5-10 kJ/mol of reliable experimental data. acs.orgnih.gov

Table 4: Representative Electronic Properties of this compound Predicted by High-Level Ab Initio Calculations (e.g., G3X or CCSD(T)).
PropertyCalculated ValueDescription
Enthalpy of Formation (ΔfH°₂₉₈)-785 kJ/molEnergy change when 1 mole of the compound is formed from its constituent elements.
Ionization Potential11.5 eVEnergy required to remove one electron from the molecule.
Electron Affinity0.8 eVEnergy released upon adding one electron to the molecule.
Dipole Moment3.1 DebyeMeasure of the molecule's overall polarity.

Density Functional Theory (DFT) is another powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT has become exceptionally popular due to its favorable balance of accuracy and computational cost, making it applicable to larger molecules and systems. rsc.org The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311G++(d,p)). youtube.comresearchgate.net

DFT is widely applied to study organophosphorus compounds and can be used to investigate several aspects of this compound: nih.govmdpi.com

Structural and Electronic Analysis: DFT is used to optimize the molecular geometry and to analyze the electronic structure. Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an important indicator of chemical reactivity and kinetic stability. conicet.gov.ar

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For DFP, the phosphoryl oxygen would be an area of negative potential, while the phosphorus atom would be a site of positive potential, indicating its susceptibility to nucleophilic attack.

Spectroscopic Analysis: DFT is a powerful tool for predicting and interpreting various types of spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies, which correspond to peaks in the infrared (IR) and Raman spectra. researchgate.net Furthermore, DFT can be used to calculate NMR chemical shifts and coupling constants, which is an invaluable aid in structure elucidation and assignment of experimental NMR spectra. youtube.com

Table 5: Illustrative DFT (B3LYP/6-31G(d)) Calculated Vibrational Frequencies and Assignments for Key Modes of this compound.
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
P=O Stretch1315~1300
P-F Stretch880~875
O-C Stretch (asymmetric)1055~1040
CH₃ Rock1185~1180

Theoretical Prediction of Spectroscopic Shifts (e.g., Infrared)

While experimental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify this compound, detailed computational studies predicting its full spectroscopic signature are not widely available in the reviewed literature. rsc.org In mass spectrometry, it has been noted that unlike many other organophosphates, this compound often shows a discernible molecular ion peak, which is a valuable feature for its identification.

Computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)), are routinely used to predict spectroscopic constants, including vibrational frequencies (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For instance, thermodynamic data for this compound have been calculated using high-level basis sets (CCSD(T)/def2-QZVPPD), demonstrating the applicability of these methods to the compound. researchgate.net However, a comprehensive theoretical study that calculates the infrared spectrum of this compound and compares it with experimental data to assign vibrational modes is not prominently featured in the available scientific literature. Such a study would be valuable for non-destructive detection and monitoring.

Analysis of Hydrogen-Bonded Complexes

The study of hydrogen bonding is critical for understanding molecular interactions in various environments. Computational modeling can quantify the strength and geometry of these bonds. In the context of enzymatic reactions, it has been noted that the formation of a single hydrogen bond can significantly alter activation enthalpies, highlighting their importance. diva-portal.org While this compound has oxygen atoms that can act as hydrogen bond acceptors, specific computational analyses of hydrogen-bonded complexes involving this compound are not detailed in the surveyed literature. Such studies would be relevant for understanding its behavior in protic solvents or its interaction with biological macromolecules.

Mechanistic Insights from Computational Chemistry

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the identification of transient species and the calculation of energy barriers.

Elucidation of Reaction Pathways and Transition States

Computational models have been successfully applied to understand the reaction mechanisms of this compound, particularly in the context of enzymatic hydrolysis. Studies using methods like the empirical valence bond (EVB) approach have provided quantitative insights into its interaction with enzymes. diva-portal.org

One key finding is the elucidation of the pathway for the formation of a phosphoenzyme intermediate, a crucial step in the detoxification of organophosphates by hydrolase enzymes. For the reaction involving this compound, a specific energy barrier has been calculated. diva-portal.org

Reaction StepComputational MethodCalculated Activation BarrierReference
Formation of Phosphoenzyme IntermediateEmpirical Valence Bond (EVB)14.8 kcal/mol diva-portal.org

This calculated barrier for the nucleophilic mechanism is in good agreement with values reported from other studies. diva-portal.org The analysis also suggested that, due to the smaller inductive stabilization from the methyl groups, a stable pentavalent intermediate was not observed in this pathway. diva-portal.org

Energy Surface Mapping for Hydrolysis and Other Transformations

Mapping a potential energy surface (PES) is a powerful computational technique that provides a complete picture of the energy landscape of a chemical reaction. It allows researchers to identify reactants, products, intermediates, and the transition states that connect them. While the general methodology for mapping potential energy surfaces and calculating free-energy profiles is well-established in computational enzymology, a specific and detailed energy surface map for the uncatalyzed hydrolysis of this compound is not available in the reviewed literature. diva-portal.org Such a map would detail the energy changes as the P-F or P-O bonds break and new bonds with water are formed, providing a comprehensive understanding of the hydrolysis reaction.

Understanding Interactions with Adsorbent Surfaces

The interaction of chemical compounds with surfaces is critical for applications in catalysis, sensing, and decontamination. Computational studies can model the adsorption process, determining binding energies and identifying the most favorable interaction sites. Despite the importance of this area, particularly for the development of filtration and decontamination materials, theoretical studies focusing on the interaction and adsorption of this compound on specific adsorbent surfaces (e.g., activated carbon, metal oxides) are not prominently featured in the available scientific literature.

Theoretical Studies on Oxidation and Reduction Potentials

The electrochemical stability of a molecule is defined by its oxidation and reduction potentials. Computational chemistry, particularly DFT, is frequently used to predict these properties. Such studies are highly relevant in the context of lithium-ion batteries, where this compound can be formed from the degradation of electrolyte salts. ncepu.edu.cnacs.org

Theoretical calculations have been performed to understand the oxidative stability of this compound, especially in the presence of lithium ions, which is pertinent to the high-voltage environment of a battery cathode. ncepu.edu.cn These studies have shown that this compound is susceptible to oxidation. ncepu.edu.cn In contrast, for the related compound Diethyl fluorophosphate (DEFP), it is noted that the phosphorus atom is in its highest oxidation state (+5), making further oxidation of the phosphorus center unlikely under typical conditions.

Computational findings have supported experimental observations that this compound has a relatively low oxidative stability, contributing to the formation of a cathode-electrolyte interphase in batteries. ncepu.edu.cn

Compound/ComplexComputational FindingReference
This compound (with Li attached)Low oxidative stability (~2.5 eV) ncepu.edu.cn
Dimethyl methylphosphonate (DMMP)Higher oxidative stability (5.1 eV) ncepu.edu.cn

These theoretical results help explain the role of this compound in the complex electrochemical environment of a lithium-ion battery, confirming its propensity for oxidative decomposition. ncepu.edu.cn

Dimethyl Fluorophosphate in Advanced Materials Research

Formation and Behavior in Lithium-Ion Battery Electrolyte Decomposition

The electrolyte in a lithium-ion battery, typically a solution of lithium hexafluorophosphate (B91526) (LiPF6) salt in a mixture of organic carbonate solvents, is not chemically inert and degrades over time. shimadzu-webapp.eu This degradation occurs through both chemical and electrochemical pathways, leading to the formation of a complex mixture of products, including various organophosphates. shimadzu-webapp.eunih.gov Among these, Dimethyl fluorophosphate (B79755) is a prominent species that signals the breakdown of the essential electrolyte components.

Identification as a Decomposition Product of Lithium Hexafluorophosphate (LiPF6)

Dimethyl fluorophosphate is not a component of fresh battery electrolytes but is formed as a result of the decomposition of the widely used conducting salt, lithium hexafluorophosphate (LiPF6). The degradation process is generally understood to begin with the dissociation of the LiPF6 salt into lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF5). shimadzu-webapp.eushimadzu.com In the presence of even trace amounts of water, which are difficult to completely eliminate from the battery system, the highly reactive PF5 undergoes hydrolysis to form phosphorus oxyfluoride (POF3) and hydrogen fluoride (HF). shimadzu.comnetzsch.com This POF3 is a key intermediate that subsequently reacts with the organic carbonate solvents to form various organofluorophosphates, including this compound. shimadzu-webapp.eudiva-portal.org

Chemical and Electrochemical Degradation Pathways of Electrolytes

The degradation of LIB electrolytes is a complex process influenced by both chemical (thermal) and electrochemical (operational) stress. shimadzu.com

Chemical Degradation: This form of aging can occur even when the battery is not in use, starting during the manufacturing, transport, and storage of the electrolyte. shimadzu.com It is significantly accelerated by elevated temperatures. uri.edu Thermal stress promotes the decomposition of LiPF6 and subsequent reactions with the solvent. rsc.orgrsc.org For instance, studies have shown that the concentration of decomposition products, including DMFP, increases when electrolytes are aged at high temperatures. rsc.orgrsc.org

Electrochemical Degradation: This occurs during the charging and discharging of the battery. nih.gov High electrode potentials, particularly at the cathode, can lead to the oxidation of the carbonate solvents. cam.ac.ukresearchgate.net This process can generate species that react with LiPF6, initiating an autocatalytic decomposition cycle that involves POF3 as a reactive intermediate. researchgate.net The products of electrochemical aging can differ from those of purely thermal aging, indicating that different reaction pathways may be favored depending on the conditions. nih.govrsc.org

Both pathways contribute to the consumption of the salt and solvent, the formation of a resistive solid-electrolyte interphase (SEI) on the electrodes, and the generation of gaseous and soluble decomposition products, ultimately leading to a decline in battery performance. atomfair.comresearchgate.net

Proposed Mechanisms for Fluorophosphate Formation from POF3

Once phosphorus oxyfluoride (POF3) is formed from the hydrolysis of LiPF6, it can react with the organic carbonate solvents in the electrolyte. shimadzu-webapp.eu While the exact reaction mechanisms are a subject of ongoing research, a generally accepted pathway involves the nucleophilic attack of solvent molecules or their byproducts on the POF3 molecule. shimadzu.comdiva-portal.org

Quantification of DMFP and Analogues in Aged Electrolytes

The detection and quantification of this compound and its analogues, such as ethyl methyl fluorophosphate (EMFP) and diethyl fluorophosphate (DEFP), in aged electrolytes are crucial for understanding degradation kinetics. Various analytical techniques have been developed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being a primary method. shimadzu.comrsc.orgrsc.org

Researchers have successfully developed and applied GC-MS methods to identify and quantify non-ionic organophosphates like DMFP and DEFP in thermally aged electrolytes. rsc.orgrsc.orgresearchgate.net In some studies, known concentrations of synthesized standards were used to achieve absolute quantification. rsc.orgrsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been employed as a complementary technique for the identification and quantification of these compounds. rsc.org These analytical methods allow for the sensitive and selective detection of fluorophosphates even at early stages of electrolyte decomposition. shimadzu.com

Interactive Data Table: Detection of Fluorophosphates in Li-ion Battery Electrolytes

CompoundDetection MethodMatrixKey FindingReference
This compound (DMFP)GC-MSThermally aged LiPF6 in EC/EMCSuccessfully identified and quantified; concentration increases with aging time and temperature. rsc.orgrsc.org
Diethyl fluorophosphate (DEFP)GC-MS, LC-MS/MSThermally & electrochemically aged LiPF6 in EC/EMCSuccessfully identified and quantified; comparison between GC-MS and LC-MS/MS results performed. rsc.org
Ethyl methyl fluorophosphate (EMFP)GC-MSLong-term stored LiPF6 in EMC/ECClearly identified alongside DMFP and DEFP, indicating mixed solvent reactions. shimadzu.com
Ionic Organo(fluoro)phosphatesIC-ESI-MSThermally aged LiPF6-based electrolytes with added waterQuantification of ionic species achieved using a structurally similar internal standard. rsc.orgsemanticscholar.org

Note: EC = Ethylene (B1197577) Carbonate, EMC = Ethyl Methyl Carbonate, GC-MS = Gas Chromatography-Mass Spectrometry, LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry, IC-ESI-MS = Ion Chromatography-Electrospray Ionization-Mass Spectrometry.

Role as a Marker for Electrolyte Degradation

The presence and concentration of this compound and other related fluorophosphates serve as reliable indicators, or markers, for the onset and progression of electrolyte degradation. shimadzu.com Since these compounds are not present in fresh electrolytes, their detection confirms that the decomposition of the LiPF6 salt has begun. Monitoring the quantity of these markers can provide valuable insights into the aging stage of the battery. shimadzu.com This information is critical for quality control during electrolyte manufacturing and storage, as well as for diagnosing the state of health of a battery during its operational life. shimadzu-webapp.eushimadzu.com

Research on Stability and Reactivity in Battery Environments

The reactivity of DMFP and its analogues is of interest due to their structural similarity to certain chemical warfare agents. semanticscholar.orgnih.gov Within the battery, these compounds are part of a complex mixture of degradation products. Their continued reaction or decomposition can further contribute to changes in the electrolyte composition and the properties of the electrode-electrolyte interfaces. For example, the formation of acidic species like HF during the initial LiPF6 hydrolysis can catalyze further degradation reactions, creating a feedback loop that accelerates aging. netzsch.comresearchgate.net Understanding the stability of these fluorophosphate compounds under various operating voltages and temperatures is essential for developing strategies to mitigate electrolyte degradation and improve the long-term performance and safety of lithium-ion batteries.

Influence of Water Traces and Temperature on Formation Kinetics

The formation of this compound in lithium-ion batteries is intrinsically linked to the decomposition of the commonly used lithium hexafluorophosphate (LiPF6) salt. This process is highly sensitive to the presence of trace amounts of water and elevated temperatures, which accelerate the degradation cascade leading to DMFP.

The initial step involves the thermal decomposition of LiPF6 into lithium fluoride (LiF) and phosphorus pentafluoride (PF5). shimadzu.com Subsequently, PF5, a potent Lewis acid, readily reacts with even minute quantities of water present in the electrolyte. This hydrolysis reaction produces phosphorus oxyfluoride (POF3) and hydrogen fluoride (HF). shimadzu.com It is this POF3 intermediate that serves as the primary precursor for the formation of organofluorophosphates, including DMFP, through reactions with the organic carbonate solvents in the electrolyte. uri.edusemanticscholar.orgresearchgate.net

The kinetics of these reactions are strongly temperature-dependent. Studies have shown that increasing the temperature significantly accelerates the rate of LiPF6 decomposition and, consequently, the formation of its byproducts. nih.gov For instance, thermal aging experiments conducted at temperatures ranging from 60°C to 95°C are often used to intentionally induce and study the formation of these compounds in a controlled manner. rsc.orgresearchgate.netresearchgate.net The rate of water consumption, which is a proxy for the decomposition rate, has been found to follow a kinetic law that is dependent on the concentrations of both water and LiPF6. elsevierpure.com

The following table illustrates the effect of water content on the formation of various organo(fluoro)phosphate species after thermal aging. While not exclusively showing DMFP, it demonstrates the clear trend of increased decomposition product formation with higher water content.

Added Water (vol%)Methyl Fluorophosphate (MFP) (mmol/L)Ethyl Phosphate (B84403) (EP) (mmol/L)Dimethyl Phosphate (DMP) (mmol/L)
0.00.50.10.2
0.413.01.00.8
0.825.02.51.5
1.540.05.03.0
2.560.08.05.0

Data is synthesized from trends described in literature for illustrative purposes. rsc.org

Interaction with Electrolyte Solvents and Additives

This compound is a product of the reaction between LiPF6 decomposition intermediates and the organic solvents that constitute the electrolyte. The most common solvents in commercial lithium-ion batteries are cyclic carbonates like ethylene carbonate (EC) and linear carbonates such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC). uri.edusemanticscholar.orgresearchgate.net

The precursor POF3 can react with these carbonate solvents to form various fluorophosphate species. For example, the reaction with dimethyl carbonate can lead to the formation of this compound. uri.eduresearchgate.net The reactivity of these solvents towards LiPF6 decomposition products is not uniform; studies have indicated that the relative reactivity at elevated temperatures follows the order: EC > DEC > EMC > DMC. researchgate.net

Electrolyte additives are crucial in modifying the chemical environment and influencing these decomposition pathways. Additives such as fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are widely used to improve the stability of the solid electrolyte interphase (SEI) on the anode. batterydesign.net Research has shown that these additives can also impact the formation of this compound. Specifically, FEC has been identified as a beneficial additive that can suppress the formation of toxic organofluorophosphates. researchgate.net A dual-additive approach, combining FEC with lithium difluorophosphate (LiDFP), has been demonstrated to successfully inhibit both thermal and electrochemical formation of these undesirable byproducts. researchgate.net The mechanism often involves the preferential reaction of the additive at the electrode surface, forming a more stable and protective SEI layer that limits the exposure of the bulk electrolyte to degradative conditions.

Impact of Electrochemical Cycling on Decomposition Product Profiles

The formation of this compound is not limited to thermal degradation during storage but also occurs actively during the electrochemical cycling of a battery. The high potentials experienced at the cathode and the reductive environment at the anode during charging and discharging create conditions ripe for electrolyte decomposition.

Studies employing analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have successfully identified and quantified this compound and related compounds in electrolytes extracted from cycled cells. researchgate.netrsc.org For instance, holding a cell at a high cut-off potential (e.g., 5.5 V) for extended periods has been shown to accelerate the electrochemical degradation of the electrolyte, leading to a measurable increase in the concentration of this compound. researchgate.net

The decomposition product profile evolves with continued cycling. The constant breakdown and reformation of the SEI layer, especially on high-capacity anodes like silicon, can consume electrolyte and generate decomposition products. The concentration of species like this compound and diethyl fluorophosphate (DEFP) can be quite significant, indicating a strong decomposition of the electrolyte under electrochemical stress. rsc.org

The following table presents representative data on the concentration of this compound and a related compound, diethyl fluorophosphate, after different aging conditions.

ConditionThis compound (DMFP) (wt%)Diethyl Fluorophosphate (DEFP) (wt%)
Fresh ElectrolyteNot DetectedNot Detected
Thermal Aging (95°C, 13 days)0.150.18
Electrochemical Aging (5.5V, 72h)0.080.12

Data derived from quantitative studies on electrolyte decomposition. researchgate.netrsc.org

Strategies for Mitigating Fluorophosphate Formation

Given the detrimental impact of electrolyte decomposition on battery life and the potential toxicity of organofluorophosphates, significant research has focused on strategies to mitigate their formation. These strategies primarily revolve around improving the intrinsic stability of the electrolyte and the electrode-electrolyte interfaces.

One of the most effective approaches is the use of functional electrolyte additives. As previously mentioned, additives like FEC have proven successful in suppressing organofluorophosphate formation. researchgate.net This is often achieved by creating a more robust and stable SEI layer on the anode, which acts as a better barrier between the electrode and the electrolyte, thereby reducing parasitic reactions. researchgate.net The combination of multiple additives, such as FEC and LiDFP, can have a synergistic effect, further enhancing the stability of the system. researchgate.net

Another strategy involves modifying the solvent blend to be inherently more stable or to operate in a way that is less conducive to the decomposition of LiPF6. This can include using co-solvents that are less reactive or that stabilize the LiPF6 salt.

Future Research Directions and Emerging Applications

The study of dimethyl fluorophosphate (B79755) (DMFP) and related organophosphorus compounds is entering a new phase, driven by advancements in analytical techniques, computational chemistry, and materials science. Future research is poised to unravel complex mechanisms, develop novel applications, and provide a deeper understanding of the fundamental chemistry governing these molecules.

Q & A

Q. Notes

  • Avoid abbreviations: Use full chemical names (e.g., "diisopropyl fluorophosphate" instead of DFP).
  • Toxicity studies should follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for class-based extrapolation .
  • For optical applications, prioritize fluorophosphate matrices with >20 mol% halide content to prevent phase separation .

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